![molecular formula C14H29NO6 B099124 N-Octyl-D-gluconamide CAS No. 18375-61-6](/img/structure/B99124.png)
N-Octyl-D-gluconamide
Overview
Description
N-Octyl-D-gluconamide is an amphiphilic compound known for its ability to form hydrogels. It is derived from gluconic acid and an octylamine, making it a sugar-based surfactant. This compound is notable for its ability to self-assemble into micellar structures and form gels, which have various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octyl-D-gluconamide is typically synthesized through the reaction of D-glucono-1,5-lactone with octylamine. The reaction is carried out in a solvent such as methanol at elevated temperatures (55-60°C) for about 1.5 hours . The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: N-Octyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
Pharmaceutical Applications
N-Octyl-D-gluconamide has been studied for its potential as an active pharmaceutical ingredient (API) and excipient. Its solid-state characterization is crucial for understanding its physical properties, which influence drug formulation and bioavailability.
- Solid-State Characterization : Research indicates that the solid-state properties of this compound affect its performance as an API. The compound exhibits polymorphism, which can influence solubility and stability in pharmaceutical formulations .
- Drug Delivery Systems : this compound has been incorporated into drug delivery systems due to its ability to form hydrogels. These hydrogels can be utilized for controlled release applications, enhancing the therapeutic efficacy of drugs .
Materials Science
The compound's ability to form structured materials makes it valuable in materials science.
- Hydrogel Formation : this compound is an effective hydrogelator. It can form thixotropic gels that are injectable and suitable for biomedical applications . These hydrogels can encapsulate drugs and provide sustained release, making them ideal for various therapeutic applications.
- Self-Assembly Properties : The compound self-assembles into fibrous structures due to hydrogen bonding interactions. This property is exploited in creating nanostructured materials with potential uses in tissue engineering and regenerative medicine .
Cryopreservation
One of the most notable applications of this compound is in cryopreservation.
- Ice Recrystallization Inhibition : this compound has demonstrated significant ice recrystallization inhibition activity, making it a promising candidate for cryoprotectants. It helps maintain cell viability during freezing processes by preventing the formation of large ice crystals that can damage cellular structures .
Case Study 1: Hydrogel Applications
A study published in Nature highlighted the use of this compound-based hydrogels in drug delivery systems. The hydrogels exhibited tunable mechanical properties and controlled release profiles for various therapeutic agents, demonstrating their potential in clinical settings .
Case Study 2: Cryopreservation Efficacy
Research conducted at a leading university demonstrated that this compound effectively improved the survival rates of mammalian cells during cryopreservation compared to traditional cryoprotectants. The study found that the compound reduced ice crystal formation significantly, enhancing cell recovery post-thawing .
Mechanism of Action
The mechanism of action of N-Octyl-D-gluconamide involves its ability to self-assemble into micellar structures and form hydrogels. The driving force behind this process is the dehydration of hydrophobic octyl chains, leading to the formation of helical bilayer micellar fibers. These structures are stabilized by hydrogen bonding and the chiral bilayer effect of the carbohydrate heads .
Comparison with Similar Compounds
- N-Dodecyl-D-gluconamide
- N-Hexyl-D-gluconamide
- N-Octyl-D-glucoheptonamide
Comparison: N-Octyl-D-gluconamide is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance allows it to form stable hydrogels, unlike shorter or longer chain analogs which may not exhibit the same gelation properties .
Biological Activity
N-Octyl-D-gluconamide (NOGlc) is a compound that has garnered attention for its unique biological activities, particularly in the fields of cryopreservation and as a potential stabilizer for biological materials. This article synthesizes current research findings, case studies, and data on the biological activity of NOGlc, emphasizing its mechanisms and applications.
Chemical Structure and Properties
This compound is derived from D-gluconic acid, featuring an octyl group that enhances its hydrophobic properties. This structure allows NOGlc to interact effectively with both hydrophilic and hydrophobic environments, making it suitable for various applications in biochemistry and pharmaceuticals.
Ice Recrystallization Inhibition
One of the most significant biological activities of NOGlc is its ability to inhibit ice recrystallization. This property is crucial in cryopreservation, where ice crystal formation can damage cells and tissues. A study demonstrated that NOGlc significantly preserved viral infectivity during storage, showing only a minor decrease in infectivity after 40 days at room temperature compared to a control group without the compound . The protective effect was dose-dependent, with optimal concentrations yielding maximal protection against freeze-thaw cycles.
Stabilization of Viral Particles
Research indicates that NOGlc can stabilize viral particles during storage. For example, it was shown to maintain the integrity of vaccinia virus (VV) and herpes simplex virus (HSV-1), reducing degradation rates compared to phosphate-buffered saline (PBS) controls . The ability of NOGlc to protect viral particles suggests potential applications in vaccine formulation and storage.
Study on Viral Stability
In a controlled experiment, VV was stored under various conditions with and without NOGlc. The results indicated that viral particles treated with NOGlc exhibited significantly higher stability, retaining infectivity levels much longer than those without treatment. Specifically, after 10 freeze-thaw cycles, the loss of infectivity was markedly lower in samples treated with NOGlc .
Gelation Properties
This compound has also been studied for its gelation properties in aqueous solutions. It forms various gel structures that can be utilized for drug delivery systems. The gelation behavior is influenced by concentration and temperature, highlighting the compound's versatility in pharmaceutical applications .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMBZDQOFPBYBL-FVCCEPFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315001 | |
Record name | N-Octyl-D-gluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18375-61-6 | |
Record name | N-Octyl-D-gluconamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18375-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Octyl-D-gluconamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Octyl-D-gluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-octyl-D-gluconamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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